1-Azido-3-bromobenzene
Overview
Description
1-Azido-3-bromobenzene is an aromatic azide with the empirical formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .Molecular Structure Analysis
The molecular structure of 1-Azido-3-bromobenzene consists of a benzene ring with an azide group (N3) and a bromine atom (Br) attached to it . The InChI string representation of the molecule isInChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
. Chemical Reactions Analysis
1-Azido-3-bromobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles .Physical And Chemical Properties Analysis
1-Azido-3-bromobenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether .Scientific Research Applications
Organic Synthesis
1-Azido-3-bromobenzene is used in organic synthesis . The compound is used as a reagent in various organic reactions due to the presence of the azido group, which can act as a precursor for the generation of nitrogen-centered radicals .
Biochemistry
Azido-modified nucleosides, which can be derived from 1-Azido-3-bromobenzene, have been extensively explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents . The chemistry of azidonucleosides is related to the generation of nitrogen-centered radicals (NCRs) from the azido groups . The critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides as well as the NCRs generated from azidonucleosides by radiation-produced (prehydrated and aqueous) electrons are discussed .
Nucleophilic Substitution Reactions
The azide ion (N3-) is a great nucleophile and can be used in nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides . The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .
Generation of Primary Amines
Organic azides, which can be derived from 1-Azido-3-bromobenzene, serve as “masked” amines . When treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .
Acyl Azides and Curtius Rearrangement
Acyl azides, which can be derived from 1-Azido-3-bromobenzene, can undergo a rearrangement known as the Curtius Rearrangement . This involves the migration of an acyl group to the nitrogen, resulting in an isocyanate . The isocyanate can then be hydrolyzed to a primary amine . This reaction is useful for the synthesis of amines and has been used in the preparation of various pharmaceuticals .
Epoxide Opening and Conjugate Addition
The azide ion, derived from 1-Azido-3-bromobenzene, can act as a nucleophile in epoxide opening reactions and conjugate addition reactions . In the case of epoxide opening, the azide ion attacks the less substituted carbon of the epoxide, leading to the formation of an azido-alcohol . In conjugate addition reactions, the azide ion adds to α,β-unsaturated carbonyl compounds .
Safety And Hazards
1-Azido-3-bromobenzene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It also causes damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Relevant Papers
properties
IUPAC Name |
1-azido-3-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKGUBBTVRHUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340016 | |
Record name | 1-azido-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-bromobenzene | |
CAS RN |
2101-89-5 | |
Record name | 1-Azido-3-bromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-azido-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-3-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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